(4aR,7aS)-1-(5-bromopyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one
Description
(4aR,7aS)-1-(5-bromopyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromopyrimidine moiety and a hexahydro-pyrrolo[3,4-b]pyridin-5-one core. Its distinct chemical properties make it a subject of interest in medicinal chemistry and other research areas.
Properties
IUPAC Name |
(4aR,7aS)-1-(5-bromopyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O/c12-8-4-13-6-15-10(8)16-3-1-2-7-9(16)5-14-11(7)17/h4,6-7,9H,1-3,5H2,(H,14,17)/t7-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETVCVMEFQRYIO-VXNVDRBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CNC2=O)N(C1)C3=NC=NC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CNC2=O)N(C1)C3=NC=NC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4aR,7aS)-1-(5-bromopyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one involves several steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This step involves the reaction of appropriate starting materials under specific conditions to form the bromopyrimidine moiety.
Cyclization: The bromopyrimidine intermediate undergoes cyclization to form the hexahydro-pyrrolo[3,4-b]pyridin-5-one core.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing automated systems and large-scale reactors.
Chemical Reactions Analysis
(4aR,7aS)-1-(5-bromopyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(4aR,7aS)-1-(5-bromopyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a WRN helicase inhibitor, which could have implications in cancer treatment.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions, providing insights into cellular processes and disease mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4aR,7aS)-1-(5-bromopyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. As a WRN helicase inhibitor, it binds to the WRN helicase enzyme, inhibiting its activity and thereby affecting DNA repair processes . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death.
Comparison with Similar Compounds
(4aR,7aS)-1-(5-bromopyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one can be compared with other similar compounds, such as:
(4aR,7aS)-1-(5-chloropyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
(4aR,7aS)-1-(5-fluoropyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one: The presence of a fluorine atom can influence the compound’s stability and interaction with molecular targets.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
